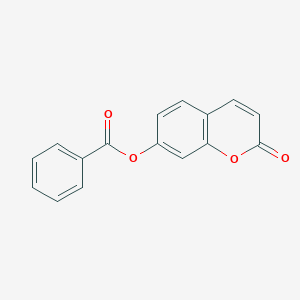
(2-oxochromen-7-yl) benzoate
Overview
Description
Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and anticancer properties . The structure of (2-oxochromen-7-yl) benzoate consists of a benzene ring fused with a pyrone nucleus, forming a two-ring system.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have a wide range of biological and pharmacological activities . They have been reported to exhibit anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral properties, and inhibitory properties against cholinesterase (ChE), and monoamine oxidase (MAO) .
Mode of Action
Coumarins, in general, have been shown to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Biochemical Analysis
Biochemical Properties
Coumarin derivatives, to which this compound belongs, have been reported to interact with various enzymes, proteins, and other biomolecules . They have been found to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
Cellular Effects
Coumarin derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Coumarin derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of (2-oxochromen-7-yl) benzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour, yielding the desired ester in high yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity.
Chemical Reactions Analysis
(2-oxochromen-7-yl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-oxochromen-7-yl) benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel coumarin derivatives with potential biological activities.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of materials with specific optical properties, such as fluorescent dyes and sensors
Comparison with Similar Compounds
(2-oxochromen-7-yl) benzoate can be compared with other coumarin derivatives, such as:
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar in structure but with a chlorine atom on the benzoate group, which may alter its biological activity and chemical reactivity.
4-methyl-2-oxo-2H-chromen-7-yl benzoate: Contains a methyl group on the chromen-2-one core, potentially affecting its properties and applications.
2-oxochromen-4-yl 4-(dimethyl-amino)-benzoate: Features a dimethylamino group on the benzoate, which can influence its interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which provides a balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2-oxochromen-7-yl) benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15-9-7-11-6-8-13(10-14(11)20-15)19-16(18)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPSSSGXHEHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701288808 | |
| Record name | 7-(Benzoyloxy)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31005-05-7 | |
| Record name | 7-(Benzoyloxy)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31005-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Benzoyloxy)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701288808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-(4-chlorophenyl)-N-[(furan-2-yl)methyl]-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B3406297.png)
![2-chloro-3-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B3406313.png)
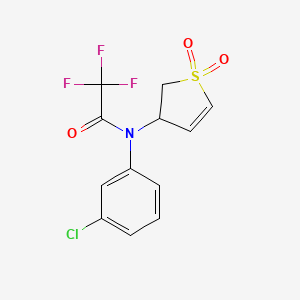
![2-AMINO-N-{[1,1'-BIPHENYL]-4-YL}-4-(4-NITROPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B3406325.png)
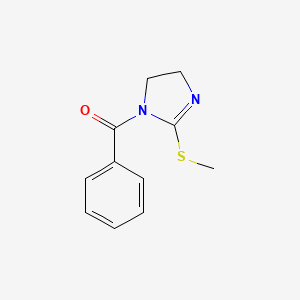

![2-(4-Methylphenyl)-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B3406339.png)
![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3406341.png)
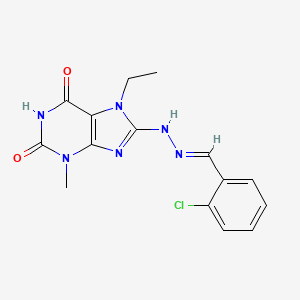
![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B3406349.png)
![3-[(2,4-Dinitrophenyl)amino]propan-1-ol](/img/structure/B3406350.png)
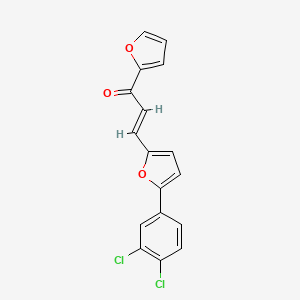
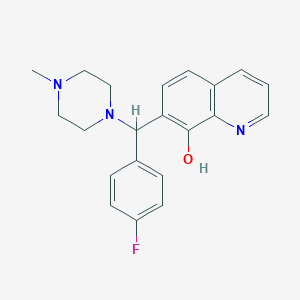
![1,6-dimethyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B3406376.png)
